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molecular formula C11H9F3N2 B034807 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole CAS No. 111079-04-0

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole

Cat. No. B034807
M. Wt: 226.2 g/mol
InChI Key: LCAPJOUZZHOYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747047B2

Procedure details

A sample of crude 1-phenyl-3-(trifluoromethyl)-5-methylpyrazole (˜89%, 50.0 g, 0.221 mole) was mixed with water (400 mL) and cetyltrimethylammonium chloride (4.00 g, 0.011 mole). The mixture was heated to 95° C. Potassium permanganate was added in 10 equal portions, spaced at ˜8 minute intervals. The reaction mass was maintained at 95-100° C. during this period. After the last portion was added, the mixture was held for ˜15 minutes at 95-100° C., whereupon the purple, permanganate color had been discharged. The reaction mass was filtered while hot (˜75° C.) through a 1 cm thick bed of Celite® on a 150 ml, coarse, glass frit. The filter cake was washed with warm (˜50° C.) water (3×100 mL). The combined filtrate and washings were extracted with ether (2×100 mL) to remove a small amount of yellow, water-insoluble material. The aqueous layer was purged with nitrogen to remove residual ether. The clear, colorless alkaline solution was acidified by adding concentrated hydrochloric acid dropwise until the pH reached ˜1.3 (28 g, 0.28 mole). Gas evolution was vigorous during the first two-thirds of the addition. The product was collected via filtration, washed with water (3×40 mL), then dried overnight at 55° C. in vacuo. The product consisted of 11.7 g of a white, crystalline powder, which was essentially pure based upon 1H NMR.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
~1.3
Quantity
28 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]([CH3:12])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Mn]([O-])(=O)(=O)=[O:18].[K+].[Mn]([O-])(=O)(=O)=O.[OH2:28]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC>[C:1]1([N:7]2[C:11]([C:12]([OH:18])=[O:28])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=C(C=C1C)C(F)(F)F
Name
Quantity
400 mL
Type
reactant
Smiles
O
Name
Quantity
4 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-]
Step Four
Name
~1.3
Quantity
28 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was maintained at 95-100° C. during this period
ADDITION
Type
ADDITION
Details
After the last portion was added
WAIT
Type
WAIT
Details
the mixture was held for ˜15 minutes at 95-100° C.
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered while hot (˜75° C.) through a 1 cm thick bed of Celite® on a 150 ml
WASH
Type
WASH
Details
The filter cake was washed
TEMPERATURE
Type
TEMPERATURE
Details
with warm (˜50° C.) water (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined filtrate and washings were extracted with ether (2×100 mL)
CUSTOM
Type
CUSTOM
Details
to remove a small amount of yellow, water-insoluble material
CUSTOM
Type
CUSTOM
Details
The aqueous layer was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove residual ether
ADDITION
Type
ADDITION
Details
by adding concentrated hydrochloric acid dropwise until the pH
ADDITION
Type
ADDITION
Details
Gas evolution was vigorous during the first two-thirds of the addition
FILTRATION
Type
FILTRATION
Details
The product was collected via filtration
WASH
Type
WASH
Details
washed with water (3×40 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight at 55° C. in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 min
Name
Type
Smiles
C1(=CC=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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